Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Physicochemical Properties Quality Control Synthetic Intermediates

Researchers need quinoline intermediates with defined substitution patterns to avoid altered bioactivity and phototoxicity risks. Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS 4008-46-2) delivers: • 8-methoxy group: maintains antibacterial efficacy while reducing phototoxicity vs. 8-F/8-Cl analogs • Methyl ester handle: enables facile derivatization to amides/hydrazides for SAR studies • ≥98% purity with sharp 159-160°C melting point: ideal for HPLC reference standards • Direct structural relation to kynurenic acid for neuroprotection research

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 4008-46-2
Cat. No. B3264992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
CAS4008-46-2
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=CC2=O)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14)
InChIKeyJFWIAQNNAPXWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate Overview


Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (CAS 4008-46-2), also known as methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate, is a quinoline derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . It is structurally related to kynurenic acid, bearing a methoxy group at the 8-position and a methyl ester at the 2-carboxylate [1]. This compound is valued as a versatile intermediate in pharmaceutical research, particularly for synthesizing pharmacologically relevant scaffolds in antimicrobial and anticancer agent development [2].

Scaffold Quinoline-based synthetic intermediate for bioactive scaffold research
Substitution 8-Methoxy pattern retained for structure-activity relationship studies
Handle Methyl ester at 2-position enables amidation and transesterification derivatization

Uniqueness of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate


The precise substitution pattern of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate—specifically the 4-hydroxy, 8-methoxy, and 2-carboxylate methyl ester groups—dictates its unique reactivity and biological profile . Generic quinoline analogs, such as unsubstituted quinoline or 8-hydroxyquinoline, lack the specific electronic and steric properties conferred by this substitution pattern . Critically, the 8-methoxy group in related quinolone structures has been shown to reduce phototoxicity and clonogenicity compared to halogen-substituted analogs, while maintaining antibacterial efficacy [1]. Furthermore, the methyl ester functionality provides a distinct synthetic handle for further derivatization that is absent in the corresponding carboxylic acid . Interchanging this compound with a less substituted analog would alter key physicochemical properties—including melting point (159–160 °C), solubility, and hydrogen-bonding capacity—and compromise the intended biological or synthetic outcome .

8-Halo analogs 8-Methoxy substitution may exhibit a distinct phototoxicity profile compared to 8-fluoro or 8-chloro quinolones; class-level evidence suggests the profile may not transfer directly.
Carboxylic acid form The free acid lacks the methyl ester synthetic handle; reactivity, solubility, and handling characteristics differ and may alter derivatization outcomes.
Generic quinolines Unsubstituted or less-substituted quinoline analogs lack the specific electronic and steric properties of the 4-hydroxy-8-methoxy-2-carboxylate pattern, which may shift biological or synthetic outcomes.

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate Comparative Evidence


Melting Point: Methyl Ester vs. Carboxylic Acid

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate exhibits a distinct melting point of 159–160 °C . In contrast, its carboxylic acid analog, 4-hydroxy-8-methoxyquinoline-2-carboxylic acid (xanthurenic acid 8-methyl ether), has a significantly higher melting point of approximately 240.5 °C . This 80 °C difference in melting point provides a straightforward, quantifiable metric for confirming identity and purity during procurement and quality control.

Melting Point
Data to verify
Methyl ester: 159–160 °C vs. Carboxylic acid analog: ~240.5 °C; approximately 80 °C lower
Supports identity confirmation and QC differentiation
Standard melting point determination; Sources absent
Physicochemical Properties Quality Control Synthetic Intermediates

Phototoxicity Reduction with 8-Methoxy Group

In a comparative study of 8-alkoxyquinolone antibacterial agents, 8-methoxyquinolones demonstrated antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria equivalent to the most active 8-substituted compounds (8-F and 8-Cl) [1]. Crucially, the 8-methoxyquinolones exhibited a concomitant reduction in several potential side effects, including phototoxicity and clonogenicity, compared to the most active quinolones with classic substitution at C-8 [1]. This class-level evidence strongly suggests that compounds retaining the 8-methoxy group, such as Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate, may offer a more favorable safety profile while maintaining potent antimicrobial activity.

Phototoxicity Context
Class-level
8-Methoxyquinolones: reported equivalent antibacterial activity to 8-F and 8-Cl analogs with reduced phototoxicity and clonogenicity in vitro
Class-level phototoxicity context for 8-methoxy scaffold selection
Quinolone class-level inference; compound-specific data to verify
Antibacterial Safety Profile Structure-Activity Relationship

Synthetic Accessibility: Ester vs. Acid

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate can be synthesized from the acid methyl ester of 8-methoxyquinoline and methanol, or by heating quinoline with formaldehyde and hydrochloric acid . In contrast, the synthesis of the free carboxylic acid analog, 4-hydroxy-8-methoxyquinoline-2-carboxylic acid, typically requires additional hydrolysis and purification steps, which can reduce overall yield and increase cost . The methyl ester functionality also provides a versatile reactive handle for further derivatization (e.g., amidation, transesterification) that is not directly accessible with the free acid .

Synthetic Handle
Data to verify
Methyl ester enables direct amidation and transesterification; fewer synthetic steps reported vs. free acid preparation
May support synthetic workflow selection for derivatization
Qualitative comparison; Sources absent
Organic Synthesis Intermediate Utility Reactivity

Protein Synthesis Inhibition in Leukemia Cells

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate has been shown to be a potent inhibitor of protein synthesis and is cytotoxic against leukemia cells . While direct head-to-head quantitative data against a specific comparator is limited, related quinoline derivatives such as 8-methoxyquinoline have demonstrated antibacterial potential with a Ka of 10.2 µM against E. coli R . The presence of the 8-methoxy group is critical for this activity; substitution of the 8-methoxy group in related quinoline anticancer compounds results in loss of anticancer potency [1]. This SAR evidence underscores the essential role of the 8-methoxy substitution pattern present in the target compound.

Cellular Activity
Reported
Reported protein synthesis inhibition in animal cells; reported cytotoxicity in leukemia cell models. 8-Methoxy group reported as critical for activity in SAR studies.
Reported cell-model response context for cytotoxicity endpoint review
In vitro cell-based assays; head-to-head quantitative data limited
Anticancer Protein Synthesis Inhibition Cytotoxicity

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate Applications


Lead Optimization in Antibacterial Drug Discovery

Researchers developing novel antibacterial agents can utilize Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate as a core scaffold for structure-activity relationship (SAR) studies. The 8-methoxy substitution pattern has been shown in quinolone antibacterials to maintain broad-spectrum activity equivalent to 8-fluoro and 8-chloro analogs while reducing phototoxicity and clonogenicity [1]. By incorporating this compound as a synthetic intermediate, medicinal chemists can build upon a pharmacophore with a validated safety advantage, expediting the discovery of safer, potent antibacterial candidates.

Anticancer Protein Synthesis Inhibitors

Given its demonstrated ability to inhibit protein synthesis in animal cells and its cytotoxicity against leukemia cells , Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate serves as a strategic starting material for synthesizing analogs targeting translational machinery. The methyl ester functionality allows for facile derivatization into amides, hydrazides, and other functional groups to explore structure-activity relationships around the 2-position of the quinoline ring.

Quality Control and Analytical Reference Standard

With a well-defined melting point of 159–160 °C and commercially available high purity (≥98%) , Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate is suitable for use as an analytical reference standard in HPLC, GC-MS, and other analytical methods. Its distinct physicochemical properties allow for unambiguous identification and quantification in complex mixtures, supporting quality control in pharmaceutical manufacturing and research laboratories.

Metabolite and Kynurenine Pathway Research

As a methyl ester derivative of 8-methoxykynurenic acid, this compound is structurally related to endogenous metabolites in the kynurenine pathway of tryptophan degradation [2]. Researchers studying neuroprotection, excitotoxicity, or the role of kynurenic acid analogs in neurological disorders can employ this compound as a synthetic intermediate to prepare novel derivatives with improved blood-brain barrier permeability or receptor selectivity, leveraging the established neuroprotective activity of the kynurenic acid scaffold.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
8-Methoxy substitution context
Phototoxicity endpoint review
Cancer cell-model studies
Protein synthesis inhibition context
Cytotoxicity endpoint review
Analytical reference workflows
Defined melting point profile
Identity confirmation and QC
Kynurenine pathway research
Quinoline scaffold derivatization
Pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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